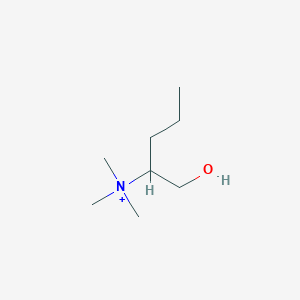
1-Hydroxy-N,N,N-trimethylpentan-2-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-N,N,N-trimethylpentan-2-aminium is a quaternary ammonium compound with the molecular formula C8H19NO. It is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxy-N,N,N-trimethylpentan-2-aminium can be synthesized through the reaction of 1-bromo-N,N,N-trimethylpentan-2-aminium with sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-N,N,N-trimethylpentan-2-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of 1-oxo-N,N,N-trimethylpentan-2-aminium.
Reduction: Formation of N,N,N-trimethylpentan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Hydroxy-N,N,N-trimethylpentan-2-aminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The molecular targets include cell membranes and proteins, where it can alter their properties and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxy-N,N,N-trimethylpropan-2-aminium
- 1-Hydroxy-N,N,N-trimethylbutan-2-aminium
- 1-Hydroxy-N,N,N-trimethylhexan-2-aminium
Uniqueness
1-Hydroxy-N,N,N-trimethylpentan-2-aminium is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to its shorter or longer chain analogs.
Propiedades
Número CAS |
112077-17-5 |
|---|---|
Fórmula molecular |
C8H20NO+ |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
1-hydroxypentan-2-yl(trimethyl)azanium |
InChI |
InChI=1S/C8H20NO/c1-5-6-8(7-10)9(2,3)4/h8,10H,5-7H2,1-4H3/q+1 |
Clave InChI |
YQDAPMJYKVSMNB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CO)[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

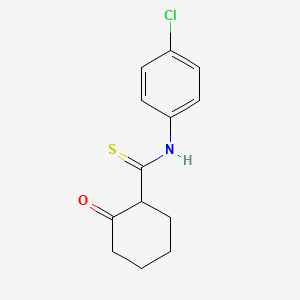
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
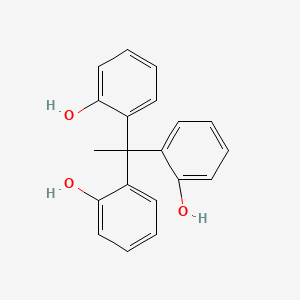
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
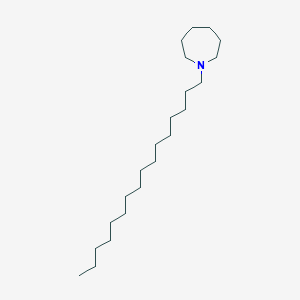
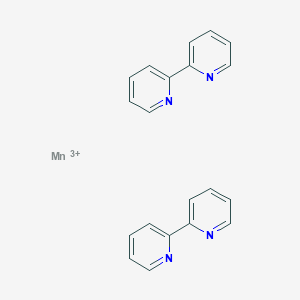
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
